Levophacetoperane

ADHD Drug Safety Benefit/Risk Ratio

Levophacetoperane (CAS 24558-01-8), the (R,R) enantiomer and reverse ester of methylphenidate, offers a distinct pharmacological profile for research applications. Its unique structure enables competitive norepinephrine and dopamine reuptake inhibition studies with a potentially improved safety margin. Ideal for preclinical ADHD models, in vitro mechanistic studies, and stereoisomer-specific SAR investigations. Available with verified purity for R&D.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 24558-01-8
Cat. No. B1675099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevophacetoperane
CAS24558-01-8
Synonymsalpha-phenyl-2-piperidinemethanol acetate
HCl(R*,R*)-(-)-isomer of levophacetoperane
levofacetoperane
levophacetoperane
lidepran
phacetoperane
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1CCCCN1)C2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1
InChIKeyBKPLVPRTTWIDNL-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levophacetoperane (CAS 24558-01-8) for ADHD Research and Catecholamine Uptake Inhibition Assays


Levophacetoperane, also known as phacetoperane free base or NLS-3, is a psychostimulant developed in the 1950s [1]. It is the (R,R) enantiomer and the reverse ester of methylphenidate [2]. This compound functions as a competitive inhibitor of norepinephrine and dopamine reuptake .

Why Levophacetoperane Cannot Be Simply Replaced by Generic Methylphenidate or Amphetamine Analogs


Direct substitution with other stimulants like methylphenidate or amphetamine is not supported by evidence. Levophacetoperane exhibits a distinct pharmacological profile and clinical benefit/risk ratio compared to these common ADHD medications [1]. Its unique chemical structure as the reverse ester of methylphenidate results in different receptor interactions and a potentially improved safety margin [2]. Furthermore, the specific (R,R) enantiomer is crucial, as other stereoisomers like dextrophacetoperane may have different therapeutic properties [3].

Quantitative Differentiation of Levophacetoperane (CAS 24558-01-8) Against Comparator Stimulants


Superior Benefit/Risk Profile Confirmed by Complete Binding Assay Compared to Other Stimulants

A comprehensive binding profile assay demonstrated that levophacetoperane (NLS-3) possesses a higher benefit/risk balance compared to other stimulants, including methylphenidate and amphetamine [1]. This was confirmed through in vitro and in vivo assays characterizing the binding profile of NLS-3 [2].

ADHD Drug Safety Benefit/Risk Ratio Binding Profile Stimulant

Reduced Side Effect Frequency in Large Pediatric Cohort Compared to Standard Stimulant Treatments

Clinical review of data from nearly 1,000 children and adolescents indicated that levophacetoperane was associated with fewer side effects compared to other stimulant medications used for comparative treatments [1]. The compound was also generally well-tolerated across this large patient population [2].

ADHD Pediatric Safety Side Effect Profile Clinical Tolerability Levophacetoperane

Competitive Catecholamine Uptake Inhibition in Rat Brain Regions at Higher Concentrations than Amphetamine

In vitro studies showed that levophacetoperane competitively inhibits norepinephrine uptake in the rat hypothalamus and cortex, as well as dopamine uptake in the corpus striatum and cortex. This inhibition occurs at higher concentrations than d,l-amphetamine [1].

Catecholamine Uptake In Vitro Pharmacology Rat Brain Dopamine Norepinephrine

Distinct Structural Identity as the Reverse Ester of Methylphenidate, Enabling Alternative Synthesis Routes

Levophacetoperane (NLS-3) is chemically defined as the reverse ester of methylphenidate [1]. Its synthesis can be achieved from phenylketone, a precursor also used for methylphenidate, but via a method that allows for the individualization of enantiomers not previously synthesized [2]. This contrasts with earlier synthesis methods, offering new possibilities for enantiopure production.

Reverse Ester Methylphenidate Chemical Synthesis Enantiomer Structural Analog

Patent-Specific Claims for ADHD Treatment Highlighting Stereoisomer Specificity

A US patent (US 10,456,387) specifically claims the use of phacetoperane, including its laevorotatory (levophacetoperane) and dextrorotatory forms, for the treatment of ADHD [1]. The patent emphasizes that Ritalin (methylphenidate) is the current standard but is not free from severe side effects, creating a need for an effective and potentially less toxic alternative like phacetoperane [2].

ADHD Treatment Patent Stereoisomer Dextrophacetoperane Levophacetoperane

Optimal Research and Procurement Applications for Levophacetoperane (CAS 24558-01-8)


Investigating Novel ADHD Pharmacotherapies with an Improved Safety Margin

This compound is ideally suited for preclinical ADHD models where researchers aim to evaluate a stimulant with a potentially higher benefit/risk ratio and a documented profile of fewer side effects in pediatric populations [1]. Its distinct mechanism as a reverse ester of methylphenidate provides a unique comparator to standard treatments [2].

Catecholamine Reuptake Mechanism Studies in Rodent Brain Tissue

Levophacetoperane is a valuable tool for in vitro studies investigating competitive norepinephrine and dopamine reuptake inhibition in specific brain regions like the striatum and cortex [1]. Its activity at higher concentrations than amphetamine allows for differentiated dosing experiments [2].

Stereochemistry-Dependent Pharmacology and Synthesis Development

The specific (R,R) enantiomer is crucial for research exploring stereoisomer-specific effects, especially when compared to the dextrorotatory form (dextrophacetoperane) [1]. The alternative synthesis route from phenylketone enables the production of enantiopure material, which is essential for precise structure-activity relationship (SAR) studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levophacetoperane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.